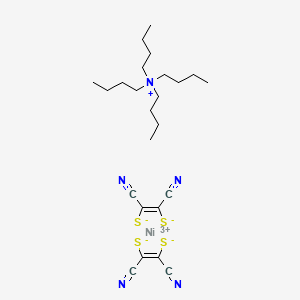

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium

描述

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium is a complex organometallic compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound features a nickel center coordinated with a dicyanoethene-dithiolate ligand and a tetrabutylazanium counterion, making it a fascinating subject for research in various fields such as chemistry, biology, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium typically involves the reaction of nickel salts with dicyanoethene-dithiolate ligands under controlled conditions. One common method involves the use of nickel(II) chloride and sodium dicyanoethene-1,2-dithiolate in an aqueous medium. The reaction is carried out under inert atmosphere to prevent oxidation, and the product is isolated by precipitation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

化学反应分析

Types of Reactions

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium undergoes various chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligand substitution reactions can occur, where the dicyanoethene-dithiolate ligand is replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Phosphines, amines, and other nucleophilic ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands.

科学研究应用

Chemistry

In chemistry, (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique electronic properties make it an excellent candidate for catalytic applications.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules and disrupt cellular processes makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential use in cancer therapy. Its ability to generate reactive oxygen species and induce apoptosis in cancer cells is of particular interest.

Industry

In industry, this compound is used in the development of advanced materials, including conductive polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and materials science.

作用机制

The mechanism of action of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+) involves its interaction with molecular targets such as enzymes and cellular membranes. The nickel center can coordinate with various biological molecules, disrupting their normal function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved in its mechanism of action include the induction of apoptosis and inhibition of key metabolic processes.

相似化合物的比较

Similar Compounds

- Nickel(II) dithiocarbamate complexes

- Nickel(II) cyanide complexes

- Nickel(II) thiolate complexes

Uniqueness

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium is unique due to its combination of a dicyanoethene-dithiolate ligand and a tetrabutylazanium counterion This combination imparts distinct electronic and steric properties, making it different from other nickel complexes

生物活性

(Z)-1,2-Dicyanoethene-1,2-dithiolate; nickel(3+); tetrabutylazanium, commonly referred to as a nickel dithiolene complex, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its coordination of nickel ions with dithiolene ligands, which are known for their redox activity and potential applications in various fields including bioinorganic chemistry and materials science.

The molecular formula of this compound is with a molecular weight of approximately 823.99 g/mol. It is classified under CAS number 18958-57-1. The compound exhibits a melting point of 142 °C and is soluble in various organic solvents, which is crucial for its biological applications .

Nickel dithiolene complexes like (Z)-1,2-dicyanoethene-1,2-dithiolate are believed to interact with biological systems through several mechanisms:

- Redox Activity : The nickel center can undergo oxidation-reduction reactions, which may influence cellular processes such as signaling pathways and enzyme activities.

- Enzyme Mimicry : These complexes can mimic the active sites of certain metalloenzymes, potentially participating in catalytic processes similar to those occurring in biological systems.

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that nickel dithiolene complexes exhibit significant antioxidant activity. The ability to scavenge free radicals was attributed to the redox properties of the nickel center and the dithiolene ligands .

- Antimicrobial Activity : Research indicated that these complexes possess antimicrobial properties against a range of pathogens. The mechanism was hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes .

- Cellular Uptake and Toxicity : Investigations into the cellular uptake of nickel dithiolene complexes revealed that they can enter cells effectively. However, toxicity studies indicated that high concentrations might lead to cytotoxic effects due to oxidative stress and metal ion overload .

Data Table: Summary of Biological Activities

Structural Insights

The structural characteristics of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(3+) are crucial for its biological activity. X-ray crystallography studies have shown that the geometry around the nickel center allows for flexibility in coordination, which may enhance its interaction with biological macromolecules .

Future Directions

Further research is needed to elucidate the full scope of biological activities associated with this compound. Potential areas include:

- In Vivo Studies : Evaluating the pharmacokinetics and biodistribution in animal models.

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by these complexes.

- Therapeutic Applications : Exploring their use in drug development for conditions influenced by oxidative stress or microbial infections.

属性

IUPAC Name |

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4/b;2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETKTJCVEPVWKF-QDMRRLORSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N5NiS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55401-12-2 | |

| Record name | Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。